![molecular formula C14H24Cl2N2 B2394156 N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride CAS No. 2244087-73-6](/img/structure/B2394156.png)
N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Role in Drug Design
Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine cycle is one of the most common structures in FDA approved drugs .
Synthesis of Various Piperidine Derivatives
The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents . For instance, a series of N - (piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antimicrobial Applications
Piperidine derivatives have shown antimicrobial properties . They have been used as antimicrobial agents in various therapeutic applications .
Anti-inflammatory Applications
Piperidine derivatives have been used as anti-inflammatory agents . They have shown potential in treating conditions characterized by inflammation .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They have shown potential in treating conditions characterized by psychosis .
Role in PROTAC Development
The compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
Antioxidant Applications
Piperine, a true alkaloid having a piperidine moiety, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Mechanism of Action
Target of Action
It is mentioned that this compound is useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
As a component in PROTACs, it may facilitate the recruitment of an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the context of protacs, it could potentially influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Result of Action
As a component in protacs, it could potentially lead to the degradation of specific target proteins, altering cellular functions .
properties
IUPAC Name |
N,N-dimethyl-1-(4-piperidin-4-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-3-5-13(6-4-12)14-7-9-15-10-8-14;;/h3-6,14-15H,7-11H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKIIUXYLMFWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.